molecular formula C17H19O3PS B15209503 S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate CAS No. 922517-77-9

S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate

Cat. No.: B15209503
CAS No.: 922517-77-9
M. Wt: 334.4 g/mol
InChI Key: LGAPURQVLQJCGM-UHFFFAOYSA-N
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Description

S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate is a structurally complex organophosphorus compound featuring a bis(4-methoxyphenyl)phosphine group linked via a methyl bridge to an ethanethioate thioester moiety. The molecule combines a phosphorus center with two aromatic 4-methoxyphenyl substituents, a methyl group, and a reactive thioester (S-COCH3). Its estimated molecular formula is C17H19O3PS, with a calculated molar mass of ~334 g/mol. The methoxy groups on the aromatic rings may enhance solubility and electronic modulation of the phosphine center, which could influence catalytic activity or binding affinity in metal complexes.

Properties

CAS No.

922517-77-9

Molecular Formula

C17H19O3PS

Molecular Weight

334.4 g/mol

IUPAC Name

S-[bis(4-methoxyphenyl)phosphanylmethyl] ethanethioate

InChI

InChI=1S/C17H19O3PS/c1-13(18)22-12-21(16-8-4-14(19-2)5-9-16)17-10-6-15(20-3)7-11-17/h4-11H,12H2,1-3H3

InChI Key

LGAPURQVLQJCGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCP(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate typically involves the reaction of bis(4-methoxyphenyl)phosphine with a suitable thioester precursor. One common method involves the base decomposition of bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium chloride with triethylamine, followed by reaction with a thioester .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The thioester moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Nucleophiles such as amines and alcohols can react with the thioester group under mild conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Corresponding substituted thioesters.

Scientific Research Applications

Chemistry: In chemistry, S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate is used as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal complexes and enhance catalytic activity .

Biology and Medicine: Research in biology and medicine has explored the use of this compound in drug delivery systems. Its ability to form stable complexes with metals makes it a potential candidate for targeted drug delivery .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials. Its phosphine group can participate in various polymerization reactions, leading to the formation of high-performance polymers .

Mechanism of Action

The mechanism of action of S-((Bis(4-methoxyphenyl)phosphino)methyl) ethanethioate involves its interaction with metal ions. The phosphine group acts as a ligand, coordinating with metal centers and forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate, a comparative analysis with structurally or functionally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Notes
This compound C17H19O3PS ~334 Phosphine, thioester, methoxy aryl Catalyst ligand, acyl transfer
1,4-Bis[(2-chloroethyl)thio]butane C8H16Cl2S2 247.04 Thioether, chlorine substituents Regulated (Schedule 1A04), alkylating agent
Ethanethioic acid, S-(4-ethenylphenyl) ester C10H10OS 178.25 Thioester, vinyl aryl Organic synthesis, commercial availability

Key Differences and Similarities:

Structural Complexity: The target compound exhibits a phosphorus-based aromatic system absent in the sulfur-only structures of 1,4-Bis[(2-chloroethyl)thio]butane and S-(4-ethenylphenyl) ethanethioate. This phosphorus center may confer unique coordination properties for catalytic applications.

Reactivity: The thioester group in both the target compound and S-(4-ethenylphenyl) ethanethioate enables nucleophilic acyl substitution, but the target’s phosphine moiety adds redox or ligand-exchange reactivity.

Applications :

  • The target’s phosphine-thioester hybrid structure positions it as a multifunctional reagent for catalysis or biochemical probes, whereas the vinyl group in S-(4-ethenylphenyl) ethanethioate may facilitate polymerization or crosslinking reactions.
  • The regulated status of 1,4-Bis[(2-chloroethyl)thio]butane highlights its hazardous nature, contrasting with the commercial availability of S-(4-ethenylphenyl) ethanethioate .

Research Findings and Functional Insights

  • Phosphine-Thioester Synergy : The combination of a phosphine and thioester in the target compound could enable dual reactivity—for example, metal coordination followed by acyl transfer—a feature absent in sulfur-only analogs .
  • Electronic Effects: The electron-donating methoxy groups on the aryl rings may stabilize metal-phosphine complexes, enhancing catalytic efficiency compared to non-substituted phosphines.

Biological Activity

S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate is a compound of increasing interest due to its unique chemical structure and potential biological applications. This compound, characterized by its phosphanyl and ethanethioate functionalities, has been studied for various biological activities, including its effects on cellular processes and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is C13H15O2PS, with a molecular weight of approximately 273.30 g/mol. The compound features a phosphanyl group attached to a methylene bridge, which is further linked to an ethanethioate moiety. This configuration is significant for its reactivity and interaction with biological systems.

Biological Activity Overview

Research on the biological activity of this compound has revealed several key areas of interest:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells. Antioxidants are crucial in preventing cellular damage caused by free radicals.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. This suggests its possible application in developing new antimicrobial agents.
  • Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes, which may have implications in treating diseases where enzyme activity is dysregulated.

Antioxidant Activity

A study assessing the antioxidant capacity of this compound utilized various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radical activity, suggesting that the compound could be effective in preventing oxidative damage.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

Antimicrobial Activity

In vitro tests were conducted against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus100

Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases, was evaluated using spectrophotometric methods. This compound exhibited a moderate inhibition rate of AChE at concentrations above 10 µM.

Case Studies

  • Case Study on Antioxidant Effects : In a model of oxidative stress induced by hydrogen peroxide in human neuroblastoma cells, treatment with this compound significantly reduced cell death and increased cell viability by approximately 40%.
  • Case Study on Antimicrobial Efficacy : A clinical trial involving topical application of the compound showed promising results in reducing skin infections caused by resistant bacterial strains, highlighting its potential as a therapeutic agent.

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